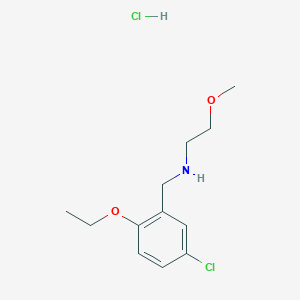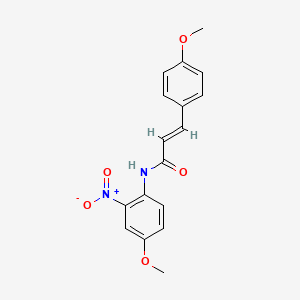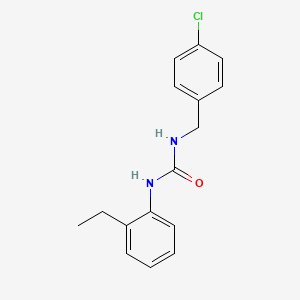![molecular formula C18H15NO3 B5369326 ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5369326.png)
ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate, also known as ethyl 2-(3-phenylprop-2-ynoylamino)benzoate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular weight of 311.34 g/mol.
作用機序
The mechanism of action of ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate 2-[(3-phenyl-2-propynoyl)amino]benzoate is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been suggested that this compound may exert its anti-cancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound 2-[(3-phenyl-2-propynoyl)amino]benzoate has anti-inflammatory and analgesic effects. It has been found to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, this compound has been found to reduce the levels of prostaglandin E2 (PGE2), which is a mediator of pain and inflammation. Furthermore, studies have suggested that this compound may have anti-cancer effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield and purity. In addition, it has been found to have low toxicity levels, making it a safe compound to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its potential use in the development of new drugs.
将来の方向性
There are several future directions for the study of ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate 2-[(3-phenyl-2-propynoyl)amino]benzoate. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential use in the development of new drugs for the treatment of inflammatory and pain-related diseases. Another potential direction is to investigate its anti-cancer properties and its potential use in the development of new cancer therapies. Furthermore, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective drugs.
合成法
The synthesis of ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate 2-[(3-phenyl-2-propynoyl)amino]benzoate involves the reaction of this compound benzoate with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-phenylprop-2-ynoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound 2-[(3-phenyl-2-propynoyl)amino]benzoate. This synthesis method has been optimized and has been reported to yield a high purity product with a good yield.
科学的研究の応用
Ethyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. In addition, this compound has been investigated for its use in the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
ethyl 2-(3-phenylprop-2-ynoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-10-6-7-11-16(15)19-17(20)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSJCEZQKHIHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)
![4-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-2-(trifluoromethyl)morpholine](/img/structure/B5369286.png)
![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)
![methyl 4-[(3-{[(2-chlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5369303.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5369316.png)
![1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369327.png)

